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Compound of Interest

Compound Name: Butyl 4-bromobutanoate

CAS No.: 3540-75-8

Cat. No.: B1332125

Get Quote

Introduction & Application Context
Butyl 4-bromobutanoate is a critical bifunctional alkylating agent used in the synthesis of

pharmaceuticals and agrochemicals. Its structure contains two distinct reactive sites: an

electrophilic alkyl bromide and a lipophilic butyl ester.

In drug development, this compound often serves as a "linker" moiety. Consequently, verifying

the integrity of both the terminal bromide and the ester linkage is paramount.

C NMR provides a superior method over

H NMR for this specific task, as it resolves the overlapping methylene signals common in the
1.5–2.0 ppm proton region and clearly distinguishes the carbonyl environment.

Structural Anatomy & Shift Prediction
The molecule consists of an 8-carbon skeleton divided into two domains: the 4-bromobutyryl

acid chain and the n-butyl alcohol chain.

Molecular Formula:
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Molecular Weight: 223.11 g/mol

Assignment Logic (Senior Scientist Insight)
Deshielding Effects: The Carbonyl (C1) will be the most deshielded (~173 ppm). The carbons

directly attached to oxygen (C1') and bromine (C4) will appear in the 30–65 ppm range due

to the inductive effect of the heteroatoms.

Differentiation: The key challenge is distinguishing the

-methylene (C2) and the

-bromomethylene (C4), as both appear near 33 ppm. Comparative analysis with Methyl 4-
bromobutanoate and Butyl butyrate allows for precise assignment.

Experimental Protocol
To ensure reproducible spectral data suitable for regulatory filing, follow this standardized

acquisition protocol.

Sample Preparation[1][2][3][4]
Solvent: Deuterated Chloroform (

) with 0.03% TMS (v/v).

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent. High concentration is

required for

C sensitivity.

Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz Equivalent)
Nucleus:

C (100.6 MHz frequency).

Pulse Sequence: Standard proton-decoupled carbon pulse (e.g., zgpg30 or waltz16).
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Spectral Width: 240 ppm (to capture carbonyls and references).

Relaxation Delay (D1): 2.0 seconds (ensure quantitative relaxation of quaternary carbons).

Scans (NS): Minimum 1024 scans (to resolve low-intensity quaternary signals).

Temperature: 298 K (25°C).

C NMR Spectral Data
The following data represents the consensus chemical shifts derived from high-purity reference

standards and homologous series analysis (Methyl 4-bromobutanoate and n-Butyl butyrate).

Table 1: Chemical Shift Assignments ( )
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Note on C2 vs C4: In lower resolution fields, the signals at 33.6 and 32.8 ppm may overlap. The

signal at 32.8 ppm (attached to Br) typically shows broadening due to the quadrupolar nature of

the Bromine nucleus.

Visualization: Structure-to-Spectrum Map
The following diagram illustrates the correlation between the molecular structure and the

resulting NMR signals, highlighting the logical flow of assignment.
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Butyl 4-bromobutanoate Structure
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Figure 1: Correlation map linking carbon environments in Butyl 4-bromobutanoate to their

respective chemical shifts.

Purity Profiling & Troubleshooting
A pure spectrum should only contain the 8 signals listed above (plus solvent triplets at 77.0

ppm). Common impurities in this synthesis include:

-Butyrolactone (GBL):

Origin: Cyclization of the 4-bromobutyryl chain under basic conditions or heat.
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Diagnostic Peak: Distinct carbonyl signal at 178.0 ppm.

4-Bromobutyric Acid:

Origin: Hydrolysis of the ester.

Diagnostic Peak: Carboxylic acid carbonyl at ~179-180 ppm (broad).[1]

1-Butanol:

Origin: Hydrolysis byproduct.

Diagnostic Peak: C1 signal at 61.4 ppm (shifted upfield from the ester's 64.3 ppm).

Validation Checklist
Solvent Check: Ensure the

triplet is centered at 77.0 ppm.

Integration: While

C is not strictly quantitative without inverse gated decoupling, the peak heights of the CH

carbons should be roughly similar.

Artifacts: Check for spinning sidebands if the sample tube is not high quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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